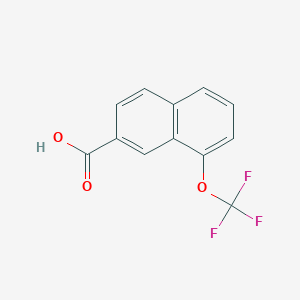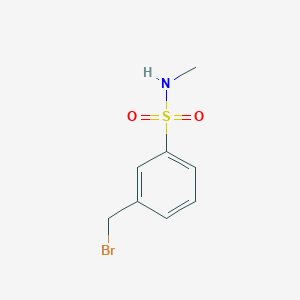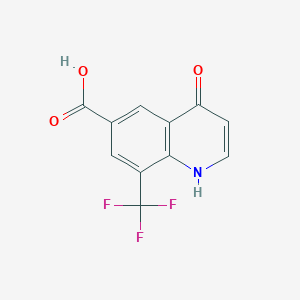
(E)-4-(5-(Naphthalen-1-yl)furan-2-yl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(5-(Naphthalen-1-yl)furan-2-yl)but-3-en-2-one is an organic compound characterized by the presence of a naphthalene ring, a furan ring, and a butenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(5-(Naphthalen-1-yl)furan-2-yl)but-3-en-2-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Naphthalene Ring: The naphthalene ring is introduced via a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.
Formation of the Butenone Moiety: The butenone moiety is formed through aldol condensation or similar reactions, often under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-(5-(Naphthalen-1-yl)furan-2-yl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butenone moiety to alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the naphthalene or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(E)-4-(5-(Naphthalen-1-yl)furan-2-yl)but-3-en-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of (E)-4-(5-(Naphthalen-1-yl)furan-2-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-(5-Phenylfuran-2-yl)but-3-en-2-one: Similar structure but with a phenyl group instead of a naphthalene ring.
(E)-4-(5-(Thiophen-2-yl)furan-2-yl)but-3-en-2-one: Contains a thiophene ring instead of a naphthalene ring.
Uniqueness
(E)-4-(5-(Naphthalen-1-yl)furan-2-yl)but-3-en-2-one is unique due to the presence of both naphthalene and furan rings, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C18H14O2 |
|---|---|
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
(E)-4-(5-naphthalen-1-ylfuran-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C18H14O2/c1-13(19)9-10-15-11-12-18(20-15)17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,1H3/b10-9+ |
Clave InChI |
YXAKZWQTTONZTO-MDZDMXLPSA-N |
SMILES isomérico |
CC(=O)/C=C/C1=CC=C(O1)C2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CC(=O)C=CC1=CC=C(O1)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(3-methylphenyl)-](/img/structure/B11857951.png)

![1H-Cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-acetic acid, 3-(difluoromethyl)-3b,4,4a,5-tetrahydro-, ethyl ester](/img/structure/B11857977.png)

![6-Bromo-2-methylthieno[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B11857992.png)


![2H-Furo[2,3-h]-1-benzopyran-2-one, 4-methyl-8-(1-methylpropyl)-](/img/structure/B11858019.png)

